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Fenarimol is an agricultural fungicide that inhibits ergosterol biosynthesis, making its chemical structure a
promising starting point for developing human therapies for neglected tropical diseases (NTDs) [1] [2] [3].
The open-source drug discovery model, as exemplified by the MycetOS project, is a collaborative and
publicly accessible approach that accelerates the identification and optimization of new therapeutic

compounds for diseases that lack commercial investment [1] [4].

The diagram below illustrates the typical workflow of an open-source drug discovery project like MycetOS.
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Diagram 1: The open-source drug discovery workflow for fenarimol analogues, from initial screening to candidate selection.

SAR: Structure-Activity Relationship [1] [4].

Comparative Performance of Fenarimol Analogues

Extensive research has produced numerous fenarimeol analogues with activity against two major neglected

tropical diseases: mycetoma (a fungal infection) and Chagas disease (a parasitic infection) [1] [2] [4].

Table 1: In Vitro and In Vivo Efficacy of Fenarimol Analogues
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In Vitro
Disease Most Potent Activity
Target Analogues (MICso /

ICs0)

. Key Physicochemical
In Vivo Model &

Property Linked to
Result perty

Efficacy

Mycetoma MYOS_00009, 0.25 uyM

(Fungal) MYOS_00012 [1] [4]
Chagas Compound 6, <30 nM
Disease (S)-7 [2]
(Parasitic)

G. mellonella larvae: Lower LogD (<2.5)

6 of 30 tested correlated with better in vivo
analogues significantly  efficacy [1] [4].

prolonged survival [4].

Mouse model: Suitable metabolic stability
Curative activity after and oral exposure; minimal
20-day oral dosing (20  CYP3AA4 inhibition (ICso >10
mg/kg for 6; 10 mg/kg uM) [2].

for (S)-7) [2].

Table 2: Key Physicochemical Properties and Their Impact

Optimal Range /

P t Ob dl tonD Profil

roperty o e served Impact on Drug Profile
Lipophilicity < 2.5 (for mycetoma) [1]  Better in vivo efficacy, likely due to improved
(LogD) [4] penetration of fungal grains [1] [4].

Molecular Weight

Stereochemistry

CYP3A4
Inhibition

< 400 Da [1] [4]

(S)-enantiomer of
compound 7 [2]

Minimal (ICso >10 pM)
[2]

Associated with more potent in vitro activity [1] [4].

The (S)-enantiomer was the most active form,
highlighting the importance of chiral centers [2].

Reduced risk of drug-drug interactions, a significant
advantage over some azole antifungals [2].

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data in the tables

above.
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In Vitro Anti-Mycetoma Activity Screening [1] [4]

Objective: Determine the concentration that inhibits 50% of fungal metabolic activity (MICso).
Pathogen: Madurella mycetomatis (multiple isolates).
Procedure:

o Fenarimol analogues are tested at concentrations of 100 uM and 25 pM.

o Metabolic activity of the fungus is measured after exposure.
o For compounds showing >50% inhibition at 25 yM, a full dose-response curve is generated to
calculate the precise MICso.
Potency Criteria: Analogues with an MICso < 9 uM are considered potent and progress to in vivo
testing.

In Vivo Efficacy in Galleria Mellonella Model [1] [4]

¢ Objective: Evaluate the therapeutic efficacy of potent analogues in a live insect model that mimics
human mycetoma.
e Procedure:
o G. mellonella larvae are infected with M. mycetomatis.
o Infected larvae are treated with the test analogue at a non-toxic concentration (e.g., 20 uM).
o Larval survival is monitored over time and compared to untreated infected controls.
e Success Criterion: A statistically significant prolongation of larval survival indicates positive in vivo
efficacy.

In Vivo Mouse Model for Chagas Disease [2]

e Objective: Achieve parasitological cure in a mammalian model of established T. cruzi infection.
e Procedure:
o Mice are infected with the T. cruzi parasite (Tulahuen strain).
o Treatment with the lead compound (e.g., 6 or (S)-7) begins after infection is established.
o Compounds are administered orally, once daily for 20 days.
o Cure is confirmed by PCR after immunosuppression, which would typically cause a relapse in
non-cured animals.

Structure-Activity & Property Relationships
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The research has established clear relationships between the chemical structure of fenarimol analogues, their
physicochemical properties, and their biological activity. A key finding is the link between lipophilicity

(LogD) and in vivo performance for mycetoma, as shown in the following decision pathway.

Calculated LogD at pH 7.4 <2.5?

Proceed to In Vivo Testing Return to SAR for LogD Reduction

Higher probability of
prolonging larval survival

Click to download full resolution via product page

Diagram 2: A property-based decision pathway for selecting fenarimol analogues with a higher probability of in vivo success

against mycetoma. SAR: Structure-Activity Relationship [1] [4].

Key Insights for Research Direction
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e Focus on Lowering LogD: For anti-mycetoma agents, design strategies should prioritize reducing
lipophilicity to improve in vivo performance [1] [4].

¢ Advantage over Azoles: The development of non-azole fenarimol derivatives is a key strategy to
avoid off-target toxicity and drug-drug interactions associated with strong CYP3A4 inhibition [2].

¢ Open-Source Efficiency: The MycetOS project demonstrates how an open-source model can
efficiently generate a large SAR dataset (185 analogues) and identify multiple lead candidates for a
neglected disease [1] [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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